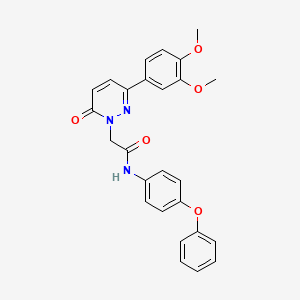
4-(1H-indol-3-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
harmanone , belongs to the class of β-carboline alkaloids. It features an indole ring fused with a β-carboline moiety. Harmanone is naturally occurring and has been isolated from various plant sources, including Peganum harmala and Passiflora incarnata.
Preparation Methods
Synthetic Routes:
Total Synthesis: Although total synthesis of harmanone is challenging due to its complex structure, researchers have achieved it using multistep reactions. Key steps involve indole functionalization and β-carboline ring formation.
Partial Synthesis: Partial synthesis often starts from simpler precursors, such as tryptamine or β-carboline derivatives, followed by selective modifications.
Industrial Production:
Industrial-scale production of harmanone is limited, primarily due to its low natural abundance. research continues to explore efficient methods for large-scale synthesis.
Chemical Reactions Analysis
Harmanone undergoes several reactions:
Oxidation: Harmanone can be oxidized to form its corresponding ketone or other oxidation products.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: Nucleophilic substitution reactions occur at the indole nitrogen or other reactive sites. Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).
Major products:
- Oxidation: Harmanone ketone derivatives.
- Reduction: Harmanone alcohol derivatives.
- Substitution: Various substituted harmanone derivatives.
Scientific Research Applications
Harmanone’s versatility makes it valuable in various fields:
Neurochemistry: Harmanone interacts with neurotransmitter receptors, affecting mood and cognition.
Antioxidant Properties: It exhibits antioxidant activity, potentially protecting against oxidative stress-related diseases.
Anticancer Potential: Research suggests harmanone may inhibit cancer cell growth.
Neuroprotective Effects: Harmanone shows promise in neurodegenerative disease research.
Mechanism of Action
Harmanone’s mechanisms involve:
Serotonin Receptors: It modulates serotonin receptors (e.g., 5-HT₂A), impacting mood and behavior.
Monoamine Oxidase Inhibition: Harmanone inhibits monoamine oxidase (MAO), affecting neurotransmitter levels.
Antioxidant Pathways: It scavenges free radicals, protecting cells from oxidative damage.
Comparison with Similar Compounds
Harmanone stands out due to its unique fusion of indole and β-carboline moieties. Similar compounds include harmine, harmaline, and tetrahydroharmine, which share the β-carboline core but lack the indole ring.
Properties
Molecular Formula |
C23H23N3O |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
4-(1H-indol-3-yl)-1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)butan-1-one |
InChI |
InChI=1S/C23H23N3O/c27-23(11-5-6-16-14-24-20-9-3-1-7-17(16)20)26-13-12-19-18-8-2-4-10-21(18)25-22(19)15-26/h1-4,7-10,14,24-25H,5-6,11-13,15H2 |
InChI Key |
KANHUANATOZZPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)CCCC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-({2-[3-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-YL]acetyl}amino)-3-phenylpropanoic acid](/img/structure/B11005836.png)
![2-(2-methoxyethyl)-1-oxo-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11005840.png)

![methyl N-{[3-(4-chlorobenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl]carbonyl}glycinate](/img/structure/B11005845.png)
![4-(5-methyl-1H-tetrazol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide](/img/structure/B11005846.png)
![6-(4-chlorophenyl)-2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B11005852.png)

![1-(3-methylbutyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11005887.png)
![2-(4-bromo-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B11005892.png)
![N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-alanine](/img/structure/B11005897.png)
![N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11005899.png)
![N-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine](/img/structure/B11005900.png)
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B11005903.png)
![trans-4-[({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11005906.png)
